Cas no 2550-36-9 ((Bromomethyl)cyclohexane)

(Bromomethyl)cyclohexane 化学的及び物理的性質
名前と識別子
-
- (Bromomethyl)cyclohexane
- BROMOMETHYLCYCLOHEXANE
- HEXAHYDROBENZYL BROMIDE
- Bromocyclohexylmethane
- 1-CYCLOHEXYL-1-BROMOMETHANE
- Cyclohexane, (bromomethyl)-
- 1-(Bromomethyl)cyclohexane
- Cyclohexylmethyl bromide
- yclohexylmethyl bromide
- 1-bromo-1-cyclohexylmethane
- bromomethylenecyclohexane
- Cyclohexane,(bromomethyl)
- cyclohexyl-CH2Br
- Cyclohexylmethylbromide
- bromomethyl-cyclohexane
- Cyclohexylmethyl bromide, 96%
- cyclohexylmethybromide
- bromomethyl cyclohexane
- PubChem3103
- 1-bromomethylcyclohexane
- cyclohexyl methyl bromide
- (cyclohexylmethyl)bromide
- (bromomethyl)-cyclohexane
- (bromo-methyl)cyclohexane
- (bromomethyl)cyclo hexane
- 2-(bromomethyl)cyclohexane
- HEXAHYDROBENZYL BROMID
- 2550-36-9
- BCP14928
- A934485
- F0001-0856
- SCHEMBL10793
- Q-101925
- CS-W007517
- FT-0604868
- EN300-20749
- 1219794-79-2
- (bromomethyl)cyclohexane;1-Cyclohexyl-1-bromo-methane
- DTXSID60180190
- AS-18237
- B1708
- AM83288
- AKOS000121341
- (Bromomethyl)cyclohexane, 99%
- MFCD00001509
- (Bromomethyl)cyclohexane,99%
- DB-016109
- (Bromomethyl)cyclohexane; 1-(Bromomethyl)cyclohexane; Bromocyclohexylmethane; Cyclohexylmethyl bromide
- DTXCID70102681
-
- MDL: MFCD00001509
- インチ: 1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
- InChIKey: UUWSLBWDFJMSFP-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
- BRN: 635738
計算された属性
- せいみつぶんしりょう: 176.02006g/mol
- ひょうめんでんか: 0
- XLogP3: 3.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 1
- どういたいしつりょう: 176.02006g/mol
- 単一同位体質量: 176.02006g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 8
- 複雑さ: 55.4
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 黄色の液体
- 密度みつど: 1.269 g/mL at 25 °C(lit.)
- ふってん: 94°C/38mmHg(lit.)
- フラッシュポイント: 華氏温度:134.6°f< br / >摂氏度:57°C< br / >
- 屈折率: n20/D 1.492(lit.)
- すいようせい: Insoluble in water.
- PSA: 0.00000
- LogP: 2.96160
- ようかいせい: 使用できません
(Bromomethyl)cyclohexane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S23-S24/25-S37/39-S26
-
危険物標識:
- 包装カテゴリ:III
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD41508)
- リスク用語:R36/37/38
- 危険レベル:3
- 危険レベル:3
- 包装グループ:Ⅲ
- セキュリティ用語:3
- 包装等級:III
(Bromomethyl)cyclohexane 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関コード:
2903890090概要:
2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
(Bromomethyl)cyclohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20749-5.0g |
(bromomethyl)cyclohexane |
2550-36-9 | 95% | 5.0g |
$29.0 | 2023-07-08 | |
Enamine | EN300-20749-1.0g |
(bromomethyl)cyclohexane |
2550-36-9 | 95% | 1.0g |
$26.0 | 2023-07-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1708-25G |
(Bromomethyl)cyclohexane |
2550-36-9 | >97.0%(GC) | 25g |
¥230.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1027468-500g |
(Bromomethyl)cyclohexane |
2550-36-9 | 98% | 500g |
¥1032 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1027468-100g |
(Bromomethyl)cyclohexane |
2550-36-9 | 98% | 100g |
¥262 | 2023-04-14 | |
Key Organics Ltd | AS-18237-100G |
(Bromomethyl)cyclohexane |
2550-36-9 | >98% | 100g |
£100.00 | 2025-02-09 | |
Enamine | EN300-20749-25.0g |
(bromomethyl)cyclohexane |
2550-36-9 | 95% | 25.0g |
$50.0 | 2023-07-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11343-5g |
(Bromomethyl)cyclohexane, 98% |
2550-36-9 | 98% | 5g |
¥380.00 | 2023-03-06 | |
Fluorochem | 044195-1g |
Bromomethylcyclohexane |
2550-36-9 | 98% | 1g |
£10.00 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015913-5g |
(Bromomethyl)cyclohexane |
2550-36-9 | 99% | 5g |
¥29 | 2024-05-24 |
(Bromomethyl)cyclohexane サプライヤー
(Bromomethyl)cyclohexane 関連文献
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Talal F. Al-Azemi,Mickey Vinodh,Fatemeh H. Alipour,Abdirahman A. Mohamod Org. Chem. Front. 2019 6 603
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Toshiyuki Moriuchi,Lisheng Mao,Hsyueh-Liang Wu,Satoshi D. Ohmura,Masami Watanabe,Toshikazu Hirao Dalton Trans. 2012 41 9519
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Li Chen,Yohei Kametani,Kenji Imamura,Tsukasa Abe,Yoshihito Shiota,Kazunari Yoshizawa,Yoshio Hisaeda,Hisashi Shimakoshi Chem. Commun. 2019 55 13070
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John R. Royer,George L. Burton,Daniel L. Blair,Steven D. Hudson Soft Matter 2015 11 5656
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Rui Zhang,Kai Lv,Bin Wang,Linhu Li,Bo Wang,Mingliang Liu,Huiyuan Guo,Apeng Wang,Yu Lu RSC Adv. 2017 7 1480
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Adrián A. Heredia,Alicia B. Pe?é?ory RSC Adv. 2015 5 105699
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So Young Nam,Jaesung Lee,Seung Su Shin,Hyun Jung Yoo,Myeongji Yun,Seohyun Kim,Ji Hyung Kim,Jung-Hyun Lee Polym. Chem. 2022 13 1763
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M. Sundaram Shanmugham,James D. White Chem. Commun. 2004 44
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Nergui Uranbileg,Chenglin Gao,Chunming Yang,Xichang Bao,Liangliang Han,Renqiang Yang J. Mater. Chem. C 2019 7 10881
(Bromomethyl)cyclohexaneに関する追加情報
(Bromomethyl)cyclohexane and Its Significance in Modern Chemical Research
CAS No. 2550-36-9, identified as (Bromomethyl)cyclohexane, is a versatile organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This brominated cyclohexane derivative serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, making it an indispensable tool in medicinal chemistry. The unique structural features of this compound, particularly its reactive bromomethyl group, enable a wide range of chemical transformations that are pivotal for developing novel therapeutic agents.
The utility of (Bromomethyl)cyclohexane stems from its ability to participate in nucleophilic substitution reactions, where the bromomethyl group can be readily displaced by nucleophiles to form new carbon-carbon bonds. This reactivity has been leveraged in the synthesis of complex molecules, including heterocyclic compounds and biologically relevant scaffolds. Recent studies have highlighted its role in constructing aziridines and epoxides, which are key intermediates in drug discovery due to their ability to undergo ring-opening reactions with nucleophiles, thereby introducing functional groups at specific positions within the molecular framework.
In the realm of pharmaceutical research, (Bromomethyl)cyclohexane has been employed in the development of antiviral and anticancer agents. For instance, researchers have utilized this compound to synthesize derivatives that exhibit inhibitory activity against viral proteases, which are critical targets for antiviral therapy. The ability to introduce bromomethyl groups at strategic positions in these molecules allows for fine-tuning of their pharmacokinetic properties, enhancing their efficacy and reducing potential side effects.
Moreover, the structural motif of cyclohexane provides a stable scaffold that can be modified through various chemical reactions without compromising the overall integrity of the molecule. This stability is particularly advantageous in drug design, where maintaining structural integrity while introducing functional groups is essential for achieving desired biological activity. The bromomethyl group on (Bromomethyl)cyclohexane acts as a versatile handle, enabling chemists to explore diverse synthetic pathways and tailor molecular structures to meet specific therapeutic requirements.
Recent advancements in green chemistry have also underscored the importance of (Bromomethyl)cyclohexane as a sustainable building block. Researchers have developed methodologies that minimize waste and reduce hazardous byproducts during its synthesis and utilization. These efforts align with the broader goal of developing environmentally friendly approaches to pharmaceutical manufacturing, ensuring that the production of life-saving drugs does not come at the expense of environmental health.
The reactivity of (Bromomethyl)cyclohexane has also been explored in polymer chemistry, where it serves as a monomer or crosslinking agent for synthesizing novel polymers with tailored properties. These polymers find applications in various industries, including biomedicine, where they can be used to develop drug delivery systems or tissue engineering scaffolds. The ability to incorporate bromomethyl groups into polymer backbones allows for post-polymerization modifications, enabling the creation of materials with enhanced functionality and performance.
In conclusion, (Bromomethyl)cyclohexane (CAS No. 2550-36-9) is a multifaceted compound with significant implications in pharmaceuticals, polymer chemistry, and materials science. Its unique reactivity and structural features make it an invaluable tool for chemists seeking to develop innovative solutions to complex scientific challenges. As research continues to uncover new applications for this compound, its importance in advancing chemical science is poised to grow even further.
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